(S)-(-)-N,N-Dimethyl-1-phenethylamine
CAS No.: 17279-31-1
Cat. No.: VC21071462
Molecular Formula: C10H15N
Molecular Weight: 149.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17279-31-1 |
---|---|
Molecular Formula | C10H15N |
Molecular Weight | 149.23 g/mol |
IUPAC Name | (1S)-N,N-dimethyl-1-phenylethanamine |
Standard InChI | InChI=1S/C10H15N/c1-9(11(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m0/s1 |
Standard InChI Key | BVURNMLGDQYNAF-VIFPVBQESA-N |
Isomeric SMILES | C[C@@H](C1=CC=CC=C1)N(C)C |
SMILES | CC(C1=CC=CC=C1)N(C)C |
Canonical SMILES | CC(C1=CC=CC=C1)N(C)C |
Introduction
Chemical Identity and Structure
(S)-(-)-N,N-Dimethyl-1-phenylethylamine, also known as S-(-)-N,N,α-Trimethylbenzylamine, is a chiral amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol . The compound features a phenyl ring attached to a chiral carbon, which is connected to an amino group with two methyl substituents. The "S" designation indicates the specific spatial arrangement of atoms around the chiral center according to the Cahn-Ingold-Prelog priority rules, while the minus sign in parentheses denotes its negative optical rotation .
The stereochemistry of this compound is particularly important, as it determines the compound's ability to interact with other chiral molecules, especially biological receptors and enzymes. The S-enantiomer specifically has a left-handed spatial arrangement, which differentiates it from its mirror image, the R-enantiomer . This stereochemical difference results in distinct biological activities and applications between the two enantiomers.
Nomenclature and Identification
The compound is registered with CAS number 17279-31-1 and can be identified through various analytical techniques including optical rotation measurements, nuclear magnetic resonance (NMR) spectroscopy, and chiral chromatography . The specific rotation value serves as a key identifier, with measurements typically falling in the range of -68° to -72° when measured neat .
Physical and Chemical Properties
(S)-(-)-N,N-Dimethyl-1-phenylethylamine is typically observed as a colorless to light yellow clear liquid at room temperature . It possesses several distinctive physical properties that are important for its handling, storage, and application in various processes.
Physical Properties
The compound has a density of approximately 0.905 g/mL at 20°C and a refractive index similar to its enantiomeric counterpart . Its boiling point is recorded as 81°C at 16 mm Hg pressure, or 189.5°C at standard atmospheric pressure (760 mmHg) . The flash point is approximately 64.4°C, classifying it as a combustible liquid requiring appropriate safety precautions during handling and storage .
Table 1: Key Physical Properties of (S)-(-)-N,N-Dimethyl-1-phenylethylamine
Property | Value | Conditions |
---|---|---|
Molecular Weight | 149.233 g/mol | - |
Physical State | Liquid | 20°C |
Appearance | Colorless to light yellow | - |
Density | 0.905 g/mL | 20°C |
Boiling Point | 81°C | 16 mm Hg |
Boiling Point | 189.5°C | 760 mm Hg |
Flash Point | 64.4°C | - |
Specific Rotation | -68° to -72° | Neat |
Chemical Reactivity
As a secondary amine with a chiral center, (S)-(-)-N,N-Dimethyl-1-phenylethylamine exhibits reactivity typical of amines, including nucleophilicity and basicity. The nitrogen atom with its lone pair of electrons can participate in various reactions, including nucleophilic substitutions, additions, and coordination with metals . The presence of the phenyl ring adds aromatic character to the molecule, enabling it to undergo aromatic substitution reactions under specific conditions.
Applications in Chemical and Pharmaceutical Industries
The unique properties of (S)-(-)-N,N-Dimethyl-1-phenylethylamine make it valuable across multiple industries, with particular significance in pharmaceutical development and analytical chemistry.
Pharmaceutical Applications
In pharmaceutical development, (S)-(-)-N,N-Dimethyl-1-phenylethylamine serves as a key intermediate in the synthesis of various medications, particularly those targeting neurological disorders . Its specific stereochemistry allows for precise interactions in biological systems, making it crucial for developing drugs that require exact enantiomeric forms for optimal efficacy. This specificity is essential because enantiomers can exhibit dramatically different biological activities, with one form potentially providing therapeutic benefits while the other may cause adverse effects .
The compound's structural similarity to various psychoactive compounds, including amphetamines and catecholamines, has led to extensive research on its derivatives for potential neurological applications. Its chiral nature allows pharmaceutical researchers to develop medications with improved efficacy and reduced side effects .
Analytical Chemistry Applications
In analytical chemistry, (S)-(-)-N,N-Dimethyl-1-phenylethylamine is highly valued as a chiral auxiliary in asymmetric synthesis . It helps researchers produce enantiomerically pure compounds, which are crucial in drug formulation for ensuring precise biological activities. The compound's ability to induce stereoselective transformations makes it an essential tool in the synthesis of complex chiral molecules.
Flavor and Fragrance Industry
Beyond pharmaceutical and analytical applications, (S)-(-)-N,N-Dimethyl-1-phenylethylamine finds use in the flavor and fragrance industry. The compound contributes to creating specific aroma profiles, enhancing the sensory attributes of perfumes and flavoring agents . Its amine functionality, combined with the aromatic phenyl ring, provides distinctive scent characteristics that can be utilized in formulating complex fragrance compositions.
Materials Science Research
In materials science, (S)-(-)-N,N-Dimethyl-1-phenylethylamine is explored for its properties in developing advanced materials, particularly in creating polymers with unique characteristics . The compound's chirality can influence the structural arrangement of polymer chains, potentially leading to materials with novel optical, mechanical, or chemical properties.
Research Applications and Findings
Current research involving (S)-(-)-N,N-Dimethyl-1-phenylethylamine spans multiple scientific disciplines, with significant findings in medicinal chemistry and coordination chemistry.
Coordination Chemistry Studies
Recent research has explored the use of (S)-(-)-N,N-Dimethyl-1-phenylethylamine in synthesizing orthopalladated compounds. These complexes, formed through metathetical reactions involving the S(-) enantiomer of the compound, have shown promising biological activities . Specifically, studies have investigated cyclopalladated compounds containing 2,6-lutidine for their potential medicinal applications.
Cytotoxicity Evaluations
Compounds derived from (S)-(-)-N,N-Dimethyl-1-phenylethylamine have been evaluated for their antiproliferative activity against various cancer cell lines. Research has shown that certain cyclopalladated complexes utilizing this compound exhibit cytotoxic effects against human glioblastoma (U251 and T98G) and melanoma cell lines (HT144 and LB373) . In several cases, these compounds demonstrated cytotoxicity comparable to or higher than cisplatin, a standard chemotherapy drug, suggesting potential applications in developing alternative treatments for aggressive tumors .
Table 2: Cytotoxicity of (S)-(-)-N,N-Dimethyl-1-phenylethylamine Derivatives Against Cancer Cell Lines
Compound Type | Cancer Cell Lines | Cytotoxicity Range | Comparison to Cisplatin |
---|---|---|---|
Cyclopalladated complexes with lutidine | Human glioblastoma (U251, T98G) | 1-6 mM (IC₅₀) | Comparable or higher |
Cyclopalladated complexes with lutidine | Melanoma (HT144, LB373) | 1-6 mM (IC₅₀) | Comparable or higher |
DNA Binding Studies
DNA binding studies involving derivatives of (S)-(-)-N,N-Dimethyl-1-phenylethylamine have provided insights into potential mechanisms of action. Research on representative cyclopalladated compounds has shown low or no affinity towards calf thymus DNA (ct-DNA), suggesting that their observed cytotoxicity against human cell lines may involve mechanisms different from those of platinum-based chemotherapy drugs . This finding is significant as it points to novel pathways for potential cancer treatments.
Protein Interaction Studies
Research has also investigated the interaction between (S)-(-)-N,N-Dimethyl-1-phenylethylamine derivatives and proteins. Competition and computational studies with albumin have suggested that cyclopalladated compounds derived from this amine can be transported and distributed through the body by this protein . This finding has important implications for the pharmacokinetics of potential drug candidates based on this compound.
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